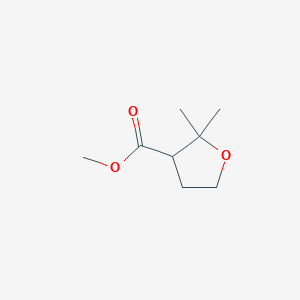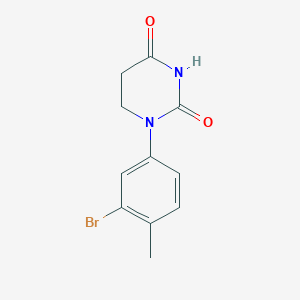
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is an organosulfur compound that features a pyridine ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide typically involves the reaction of 2-chloro-6-methylpyridine with a suitable sulfur-containing reagent. One common method is the reaction of 2-chloro-6-methylpyridine with potassium sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to thiols or other sulfur-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides, as well as in materials science for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a biological process.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: These compounds also contain sulfur-nitrogen bonds and are widely used in pharmaceuticals.
Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.
Sulfenamides: These compounds are used in the rubber industry as accelerators for vulcanization.
Uniqueness
Potassium (2-chloro-6-methylpyridin-3-yl)sulfanide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H5ClKNS |
|---|---|
Peso molecular |
197.73 g/mol |
Nombre IUPAC |
potassium;2-chloro-6-methylpyridine-3-thiolate |
InChI |
InChI=1S/C6H6ClNS.K/c1-4-2-3-5(9)6(7)8-4;/h2-3,9H,1H3;/q;+1/p-1 |
Clave InChI |
WHTZRGVJZQSQOU-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC(=C(C=C1)[S-])Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


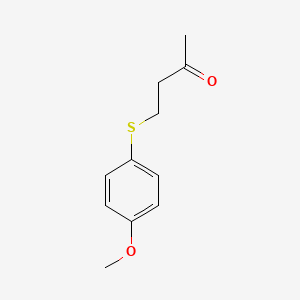
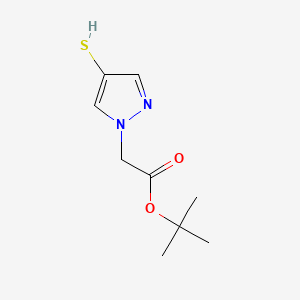
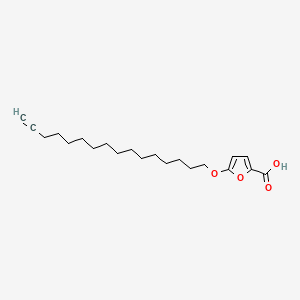
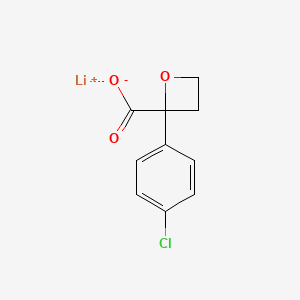
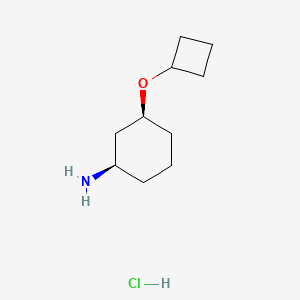
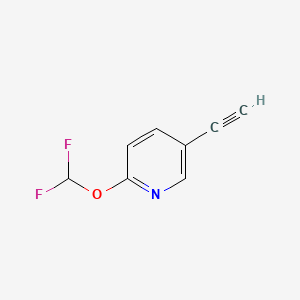
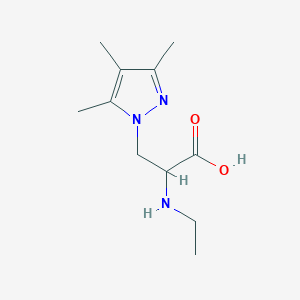

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


